N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring, along with an acetamide group attached to the nitrogen atom at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors, leading to diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna, interacting with topoisomerase ii, and causing dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be employed under anhydrous conditions
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols
Scientific Research Applications
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Agriculture: It is employed in the development of agrochemicals such as herbicides, fungicides, and insecticides.
Material Science: The compound is used in the synthesis of functional materials, including polymers, dyes, and catalysts .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)acetamide: Lacks the bromine atom at the 5th position.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks both the bromine atom and the methyl group at the 4th position.
N-(5-bromo-1,3-thiazol-2-yl)acetamide: Lacks the methyl group at the 4th position .
Uniqueness
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and enhance the compound’s lipophilicity, while the methyl group can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJXJXWXAIOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356373 | |
Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21478-95-5 | |
Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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